2,6-Dichloro-3-acetoxymethylpyridine
Description
Significance of Halogenated Pyridine (B92270) Frameworks in Contemporary Organic Synthesis
Halogenated pyridine frameworks are cornerstone building blocks in modern organic synthesis, primarily due to their prevalence in a vast array of functional molecules. nih.gov The incorporation of halogen atoms into the pyridine ring is a critical tool for chemists, influencing the molecule's physical, chemical, and biological properties. researchgate.net Pyridine-based compounds are integral to the agrochemical and pharmaceutical industries, forming the core structure of numerous fungicides, herbicides, insecticides, and therapeutic drugs. nih.govnih.gov
The strategic placement of halogen atoms on the pyridine ring serves several purposes:
Modulation of Electronic Properties: Halogens are electron-withdrawing groups that decrease the electron density of the pyridine ring, influencing its reactivity. researchgate.net
Metabolic Stability: The introduction of halogens can block sites of metabolic degradation, thereby increasing the in vivo stability and bioavailability of a drug candidate. nih.gov
Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a noncovalent interaction that can enhance the binding of a molecule to its biological target, such as a protein receptor or enzyme.
Synthetic Handles: Halogen substituents, particularly chlorine, serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a versatile point for introducing further chemical complexity. quimicaorganica.orgnih.gov
The synthesis of specifically substituted halopyridines remains a significant challenge, driving continuous innovation in synthetic methodologies. justia.com The development of new agrochemicals and pharmaceuticals increasingly relies on these halogenated heterocyclic scaffolds to achieve desired efficacy, selectivity, and safety profiles. researchgate.netnih.gov Since 2010, approximately 81% of newly launched agrochemicals contain halogen atoms, underscoring their importance in the field. researchgate.net
Table 1: Properties and Significance of Halogenated Pyridines
| Property | Significance in Chemical Research |
|---|---|
| Reactivity | Chlorine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups. quimicaorganica.org |
| Biological Activity | The pyridine scaffold is a common feature in many bioactive molecules, including kinase inhibitors and pesticides. nih.govnih.gov |
| Physicochemical Properties | Halogenation modifies lipophilicity and electronic distribution, impacting properties like cell permeability and metabolic stability. nih.gov |
| Structural Versatility | Serves as a rigid scaffold for building complex molecules with precise three-dimensional arrangements. |
Strategic Positioning of 2,6-Dichloro-3-Acetoxymethylpyridine as a Key Synthetic Intermediate and Precursor
While direct literature on this compound is sparse, its strategic value can be inferred from its structure and the established chemistry of its constituent functional groups. The compound is best understood as a highly functionalized building block, poised for elaboration into more complex target molecules.
Its synthesis likely originates from 2,6-dichloro-3-methylpyridine, a known chemical intermediate. google.com A plausible synthetic route involves the radical oxidation of the methyl group to a hydroxymethyl group, followed by acetylation to yield the acetoxymethyl moiety.
The strategic importance of this compound lies in the orthogonal reactivity of its functional groups:
Dichloropyridine Core: The two chlorine atoms at the 2- and 6-positions are activated for nucleophilic aromatic substitution. quimicaorganica.orgnih.gov This allows for sequential or simultaneous displacement by a wide range of nucleophiles, such as amines, thiols, or alkoxides, to generate diverse libraries of substituted pyridines. This reactivity is fundamental in the discovery of new drugs and agrochemicals.
Acetoxymethyl Group: The acetoxymethyl group serves as a protected form of the hydroxymethyl group. The ester is stable under many reaction conditions but can be readily hydrolyzed by esterase enzymes or under standard chemical conditions to reveal the primary alcohol. nih.gov This functionality is often employed in prodrug strategies to mask polar groups, thereby improving cell membrane permeability. nih.gov Once inside the cell, enzymatic cleavage unmasks the active molecule. The revealed hydroxymethyl group can also serve as a handle for further synthetic transformations.
This combination of reactive sites makes this compound a versatile intermediate for constructing molecules with potential applications in medicinal chemistry and materials science.
Table 2: Potential Synthetic Utility of this compound
| Reactive Site | Type of Reaction | Potential Products |
|---|---|---|
| C2/C6-Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Aminopyridines, Thioetherpyridines, Alkoxypyridines |
| Acetoxymethyl Ester | Hydrolysis (Chemical or Enzymatic) | 2,6-Dichloro-3-hydroxymethylpyridine |
| Combined Reactivity | Sequential SNAr and Hydrolysis | Substituted 3-hydroxymethylpyridines |
Overview of Current Academic Research Trajectories Involving this compound
Direct academic research focusing specifically on this compound is not prominent in the current literature. Its role is primarily that of a transient intermediate, synthesized and consumed en route to a final target rather than being the subject of study itself. However, the research trajectories of structurally similar compounds provide a clear indication of its potential applications.
Current research heavily utilizes dichloropyridine scaffolds in two major areas:
Oncology and Medicinal Chemistry: Substituted dichloropyridine and dihalopyrimidine frameworks are central to the design of small molecule kinase inhibitors. ed.ac.ukmdpi.com Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. ed.ac.uk The dichloropyridine core acts as a scaffold to which various substituents are attached to achieve potent and selective inhibition of specific kinases. nih.govrecipharm.com It is highly probable that this compound could be used as a starting material to generate novel kinase inhibitors by reacting it with different amine nucleophiles.
Agrochemical Development: Pyridine-based compounds continue to be a major focus in the search for new pesticides with improved efficacy and environmental profiles. nih.govresearchgate.net Halogenated pyridines are key intermediates in the synthesis of herbicides, insecticides, and fungicides. researchgate.net The derivatization of intermediates like this compound allows for the systematic exploration of chemical space to identify new active ingredients. Research in this area focuses on creating novel structures that interact with specific biological targets in pests or weeds.
Therefore, the primary research trajectory for a compound like this compound involves its use in diversity-oriented synthesis. Chemical libraries would be generated through nucleophilic substitution at the chloro-positions, and these new compounds would then be screened for biological activity in high-throughput assays for drug discovery or agrochemical development.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7Cl2NO2 |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
(2,6-dichloropyridin-3-yl)methyl acetate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-5(12)13-4-6-2-3-7(9)11-8(6)10/h2-3H,4H2,1H3 |
InChI Key |
VCRZMGPQAQGELB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Mechanistic Investigations of 2,6 Dichloro 3 Acetoxymethylpyridine
Diverse Synthetic Routes to 2,6-Dichloro-3-Acetoxymethylpyridine
The synthesis of this compound, a key intermediate in the production of various commercial products, involves several strategic approaches. These methodologies focus on the efficient introduction of the chloro and acetoxymethyl functionalities onto the pyridine (B92270) ring.
Esterification Reactions and Optimization Strategies for the Acetoxymethyl Moiety
The introduction of the acetoxymethyl group is a critical step, typically achieved through the esterification of (2,6-dichloro-3-pyridyl)methanol. This reaction involves the treatment of the alcohol precursor with an acetylating agent. Pyridine is often employed as a catalyst in such esterification reactions. derpharmachemica.comrsc.org The mechanism generally involves the formation of an N-acyl pyridinium ion, which acts as the effective esterification reagent. derpharmachemica.com
Optimization of this process is crucial for maximizing yield and purity. Key parameters that are often fine-tuned include the choice of acetylating agent (e.g., acetic anhydride, acetyl chloride), the catalyst, solvent, reaction temperature, and reaction time. For instance, in the esterification of cellulose, pyridine was used as a catalyst with acetic anhydride, and the reaction conditions were varied to optimize the degree of substitution. derpharmachemica.com The acetoxymethyl group can also be used as a protecting group for phenols in the synthesis of profluorophores, where optimization of reaction conditions is necessary to achieve good yields of the desired ether products. nih.gov
Below is a table summarizing typical reagents and conditions for the esterification step:
| Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) |
| Acetic Anhydride | Pyridine | N,N-Dimethylacetamide | 28-70 | 2-24 |
| Acetyl Chloride | None (or base scavenger) | Dichloromethane (B109758) | 0 - Room Temp | 1-4 |
This table presents a generalized summary of conditions reported in the literature for similar esterification reactions and may require specific optimization for the synthesis of this compound.
Chlorination Techniques in Pyridine Synthesis Relevant to this compound
The chlorination of the pyridine ring is a fundamental transformation in the synthesis of this compound. Various methods exist for the chlorination of pyridine and its derivatives.
Direct chlorination of pyridine with chlorine gas can produce 2,6-dichloropyridine (B45657), often with 2-chloropyridine as an intermediate. wikipedia.orggoogle.com This reaction can be carried out in the liquid phase at elevated temperatures (e.g., 160-190 °C), sometimes under photoinitiation, and may not require a catalyst. google.comgoogle.com Vapor-phase chlorination of 3-methylpyridine is another route to produce chlorinated pyridine derivatives. google.com
The choice of chlorinating agent and reaction conditions significantly influences the regioselectivity and extent of chlorination. For instance, the synthesis of 2,6-dichloropyridine can be achieved by reacting 2-chloropyridine with chlorine in the liquid phase without a catalyst at temperatures of 160°C or higher. google.com Another approach involves a two-stage reaction where pyridine, chlorine, and an inert gas are passed through a high-temperature zone followed by a lower-temperature zone to achieve selective chlorination. google.com
The table below outlines different chlorination methods applicable to pyridine synthesis:
| Starting Material | Chlorinating Agent | Conditions | Products |
| Pyridine | Chlorine | Liquid phase, high temperature | 2-Chloropyridine, 2,6-Dichloropyridine |
| 2-Chloropyridine | Chlorine | Liquid phase, 160-190 °C, photoinitiation | 2,6-Dichloropyridine google.com |
| 3-Methylpyridine | Chlorine | Vapor phase | Partially chlorinated derivatives google.com |
Multi-Step Synthesis and Convergent Approaches to the Pyridine Core
One multi-step approach could involve the initial synthesis of a substituted pyridine core, followed by chlorination and then esterification. For example, a substituted pyridine can be prepared through condensation reactions, such as the Hantzsch pyridine synthesis, which involves the reaction of a β-keto acid, an aldehyde, and ammonia. wikipedia.orgpharmaguideline.comslideshare.net Subsequent functional group manipulations would then lead to the target molecule.
Another strategy involves building the pyridine ring from acyclic precursors. For instance, a cascade reaction involving a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate, followed by electrocyclization and air oxidation, can yield highly substituted pyridines. nih.gov
Reaction Mechanism Elucidation in this compound Formation
Understanding the reaction mechanisms involved in the synthesis of this compound is essential for process optimization and control. This involves studying the kinetics of key steps and identifying reactive intermediates and transition states.
Kinetic Studies of Key Synthetic Steps
Kinetic studies provide valuable insights into the rates of the esterification and chlorination reactions.
Esterification Kinetics: The kinetics of esterification reactions, such as that between glycerol and oleic acid in the presence of pyridine, have been investigated. researchgate.net Such studies often reveal the reaction order with respect to the reactants and catalyst, as well as the activation energy. For example, the esterification of acetic acid with ethanol in the presence of a homogeneous acid catalyst was found to be favored at lower molar ratios of ethanol to acetic acid. researchgate.net The rate of esterification can be influenced by factors such as temperature and the molar ratio of reactants. researchgate.netresearchgate.net
Chlorination Kinetics: The kinetics of the gas-phase reaction of atomic chlorine with pyridine have been studied using techniques like laser flash photolysis-resonance fluorescence. rsc.org These studies can determine rate coefficients as a function of temperature and pressure. At higher temperatures, hydrogen abstraction can be the dominant pathway, while at lower temperatures, the formation of a stable adduct may prevail. rsc.org The catalyst deactivation kinetics of pyridine chlorination have also been investigated, providing models to describe the reaction order, activation energy, and deactivation factors. researchgate.net
Investigation of Intermediate Species and Transition States in Reaction Pathways
Identifying intermediate species and understanding transition states is crucial for a complete mechanistic picture.
In the chlorination of pyridine, the reaction can proceed through different pathways depending on the conditions. Theoretical studies have investigated the mechanism, kinetics, and thermochemistry of the reaction between pyridine and atomic chlorine, considering both addition and hydrogen abstraction pathways. researchgate.net The addition of a chlorine atom to the nitrogen of pyridine to form a 1-chloropyridinyl radical has been observed experimentally and is predicted to be a barrierless process. nih.gov
In esterification reactions catalyzed by pyridine, an N-acyl pyridinium ion is a key intermediate. derpharmachemica.com The formation of this reactive species is often the rate-determining step. The role of pyridine in chlorination reactions is also a subject of investigation, with suggestions that it can activate the chlorinating agent. chemistryworld.com
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental footprint. This involves a holistic approach that considers every aspect of the synthesis, from the choice of starting materials to the final product purification, with the goal of reducing waste, conserving energy, and eliminating the use of hazardous substances.
The acetylation of (2,6-dichloropyridin-3-yl)methanol to produce this compound traditionally relies on catalysts that can be hazardous and difficult to handle. The development of environmentally benign catalysts is a key area of research to make this process more sustainable. While specific research on catalysts for the acetylation of this particular pyridine derivative is limited, general advancements in green acetylation catalysis offer potential pathways.
Key Research Findings:
Heterogeneous Acid Catalysts: Solid acid catalysts, such as zeolites and ion-exchange resins (e.g., Amberlyst-15®), are being explored as greener alternatives to traditional homogeneous acid catalysts like sulfuric acid. humanjournals.com These solid catalysts can be easily separated from the reaction mixture, enabling their reuse and minimizing waste.
Enzymatic Catalysis: Lipases are enzymes that can catalyze acylation reactions with high selectivity under mild conditions. The use of lipases could significantly reduce the energy consumption and byproduct formation associated with the synthesis of this compound.
Organocatalysts: 4-Dimethylaminopyridine (DMAP) and its derivatives are highly effective nucleophilic catalysts for acylation reactions. researchgate.net While traditional DMAP can be toxic, research is ongoing to develop polymer-supported or recyclable versions to enhance their environmental profile.
Table 1: Comparison of Potential Catalysts for Environmentally Benign Acetylation
| Catalyst Type | Potential Advantages | Potential Challenges |
| Heterogeneous Acids | Easy separation, reusability, reduced corrosion. | Lower activity compared to homogeneous acids, potential for catalyst deactivation. |
| Enzymes (Lipases) | High selectivity, mild reaction conditions, biodegradable. | Higher cost, sensitivity to reaction conditions (temperature, pH), potential for inhibition. |
| Organocatalysts (e.g., DMAP analogs) | High catalytic activity, mild reaction conditions. | Potential toxicity of catalyst, need for development of recyclable versions. |
Solvent Selection:
Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at or near room temperature. nih.govalfa-chemistry.com They are considered green solvents due to their negligible vapor pressure, which reduces air pollution. nih.gov Pyridinium-based ionic liquids have been investigated as both solvents and catalysts for various organic reactions, offering the potential for a more integrated and sustainable process. alfa-chemistry.comsid.ir
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used as a medium for chemical reactions. Its properties can be tuned by adjusting pressure and temperature, allowing for efficient reactions and easy product separation by simple depressurization.
Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene (dihydrolevoglucosenone), are gaining traction as sustainable alternatives to petroleum-based solvents.
Waste Minimization Strategies:
In addition to solvent selection, several strategies can be employed to minimize waste in the synthesis of this compound:
Process Intensification: Utilizing continuous flow reactors instead of traditional batch reactors can improve reaction efficiency, reduce reaction times, and minimize waste generation.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves choosing reactions that generate minimal byproducts.
Table 2: Green Solvents and Their Potential Application in the Synthesis of this compound
| Solvent Type | Key Advantages | Considerations for Industrial Scale-up |
| Ionic Liquids | Low volatility, high thermal stability, tunable properties. nih.gov | High cost, potential toxicity of some ILs, need for efficient recycling methods. |
| Supercritical CO₂ | Non-toxic, non-flammable, readily available, easy separation. | High-pressure equipment required, limited solubility of some polar reactants. |
| Bio-based Solvents | Derived from renewable resources, often biodegradable. | Variable performance compared to conventional solvents, potential for higher cost. |
By integrating the development of environmentally benign catalysts with thoughtful solvent selection and robust waste minimization strategies, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry, reducing its environmental impact and promoting a safer chemical industry.
Iii. Chemical Transformations and Derivatization of 2,6 Dichloro 3 Acetoxymethylpyridine
Reactivity of the Acetoxymethyl Moiety in 2,6-Dichloro-3-Acetoxymethylpyridine
The acetoxymethyl group (-CH₂OAc) serves as a versatile functional handle. It is essentially a protected form of a hydroxymethyl group and can undergo reactions typical of an ester and an activated methylene (B1212753) group.
The ester linkage in this compound is susceptible to cleavage under both acidic and basic conditions, providing pathways to the corresponding alcohol or other esters.
Hydrolysis: Base-catalyzed hydrolysis, or saponification, is a common method to deprotect the acetoxymethyl group and yield 2,6-dichloro-3-hydroxymethylpyridine. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the acetate (B1210297) group. This process is generally irreversible due to the formation of a resonance-stabilized carboxylate salt (e.g., sodium acetate). Acid-catalyzed hydrolysis is also feasible but is an equilibrium-driven process.
Transesterification: This process allows for the conversion of the acetate ester into a different ester by reacting the compound with an alcohol in the presence of an acid or base catalyst. For example, treatment with methanol (B129727) under acidic conditions can yield 2,6-dichloro-3-methoxymethylpyridine. This reaction is also reversible and typically requires using the desired alcohol as the solvent to drive the equilibrium toward the product.
| Reaction Pathway | Reagents & Conditions | Product | Mechanism |
| Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ workup | 2,6-Dichloro-3-hydroxymethylpyridine | Nucleophilic Acyl Substitution |
| Transesterification | R'OH, H⁺ or R'O⁻ catalyst | 2,6-Dichloro-3-(alkoxymethyl)pyridine | Nucleophilic Acyl Substitution |
The methylene (-CH₂-) carbon of the acetoxymethyl group is analogous to a benzylic carbon, making it a site for nucleophilic substitution (Sₙ2) reactions. In these reactions, the acetoxy group functions as a leaving group. While acetate is not an excellent leaving group, the reaction can be facilitated with strong nucleophiles or by enhancing the leaving group's ability through acid catalysis.
The reaction proceeds as a bimolecular nucleophilic substitution (Sₙ2), where a nucleophile directly displaces the acetoxy group. This allows for the introduction of a wide variety of functional groups at this position.
Table of Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Product |
|---|---|
| Halides (e.g., Cl⁻, Br⁻) | 2,6-Dichloro-3-(halomethyl)pyridine |
| Cyanide (CN⁻) | 2,6-Dichloro-3-(cyanomethyl)pyridine |
| Azide (N₃⁻) | 2,6-Dichloro-3-(azidomethyl)pyridine |
| Thiolates (RS⁻) | 2,6-Dichloro-3-(alkylthiomethyl)pyridine |
Transformations Involving the Dichloropyridine Core of this compound
The dichloropyridine core is electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C-2 and C-6). The two chlorine atoms serve as excellent leaving groups for both nucleophilic aromatic substitution and as handles for metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SₙAr) is a primary pathway for functionalizing the pyridine (B92270) ring. In pyridines, the C-2, C-4, and C-6 positions are electronically activated for nucleophilic attack. quimicaorganica.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key, and for pyridines, attack at the C-2 or C-4 positions allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a significant stabilizing factor. stackexchange.com
For this compound, both chlorine atoms are in activated positions (C-2 and C-6). A significant challenge and synthetic opportunity lies in the regioselective substitution of one chlorine over the other. The outcome is influenced by several factors:
Electronic Effects: The substituent at the C-3 position influences the electron density at the adjacent C-2 position. Studies on 2,6-dichloro-3-nitropyridine (B41883) show that the strong inductive electron-withdrawing effect of the nitro group makes the C-2 position more electron-deficient and thus the kinetically favored site of attack. stackexchange.com
Steric Hindrance: The acetoxymethyl group at C-3 provides steric bulk around the C-2 position, potentially hindering the approach of a nucleophile and favoring attack at the less encumbered C-6 position.
Solvent Effects: Research on the amination of 2,6-dichloro-3-(methoxycarbonyl)pyridine demonstrated that regioselectivity can be dramatically controlled by the solvent. Solvents with high hydrogen-bond accepting ability (a high Kamlet-Taft β parameter), such as DMSO, favor substitution at the C-6 position, whereas solvents like dichloromethane (B109758) (DCM) favor C-2 substitution. researchgate.net
| C-3 Substituent | Nucleophile | Solvent | Major Product Position | Reference |
| -CO₂Me | 1-Methylpiperazine | DCM (β=0.10) | C-2 | researchgate.net |
| -CO₂Me | 1-Methylpiperazine | DMSO (β=0.76) | C-6 | researchgate.net |
| -NO₂ | Piperazine derivative | Not specified | C-2 (Kinetically) | stackexchange.com |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize chloropyridines. researchgate.net The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the product and regenerate the catalyst.
Suzuki-Miyaura Coupling: This reaction couples the dichloropyridine with an organoboron reagent (boronic acid or ester). It is highly versatile and tolerant of many functional groups. rsc.org
Negishi Coupling: This involves the use of an organozinc reagent. wikipedia.org Organozinc compounds are often more reactive than their boron counterparts.
Stille Coupling: This reaction utilizes an organotin (stannane) reagent.
As with SₙAr reactions, regioselectivity is a critical consideration. The choice of catalyst, ligands, and reaction conditions can selectively activate one C-Cl bond over the other. Studies on 3-substituted 2,6-dichloropyridines have shown that selective mono-functionalization is achievable. For instance, in the Suzuki coupling of 2,6-dichloro-3-methylnicotinate, different palladium catalysts can direct the arylation to either the C-2 or C-6 position, demonstrating fine control over the reaction's outcome. rsc.org
| Coupling Reaction | Organometallic Reagent (R-M) | Typical Catalyst/Ligand | Key Feature |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | Stability and availability of boronic acids |
| Negishi | R-ZnX | Pd(dba)₂, Ni(acac)₂ | High reactivity of organozinc reagents |
| Stille | R-Sn(Alkyl)₃ | PdCl₂(PPh₃)₂ | Tolerance to functional groups |
Achieving regioselective functionalization is paramount for the efficient synthesis of complex molecules derived from this compound. wikipedia.org By carefully selecting the reaction type and conditions, chemists can modify one position on the pyridine ring while leaving the other reactive sites untouched for subsequent transformations.
Strategies for regioselective functionalization include:
Kinetic vs. Thermodynamic Control in SₙAr: One position may react faster due to electronic factors (kinetic control), while the product from substitution at the other position may be more stable (thermodynamic control). For example, the C-2 position, being closer to the C-3 substituent, is often the kinetic site of attack. stackexchange.com
Ligand and Catalyst Control in Cross-Coupling: The steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst can influence which C-Cl bond undergoes oxidative addition first. Bulky ligands may favor reaction at the less sterically hindered C-6 position. nih.gov
Solvent-Directed SₙAr: As demonstrated with a similar substrate, switching from a non-hydrogen-bond-accepting solvent to a strongly accepting one can invert the regioselectivity of amination between the C-2 and C-6 positions. researchgate.net
This controlled, stepwise functionalization allows for the creation of trisubstituted pyridine derivatives with a precise arrangement of different groups, which would be difficult to achieve through other synthetic routes.
Directed Ortho-Metalation and Related Strategies for Pyridine Functionalization
Directed ortho-metalation (DoM) is a powerful methodology for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds. The strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating the removal of a proton at the adjacent ortho position. In the case of this compound, the acetoxymethyl group at the C-3 position is poised to direct metalation to the C-4 position. However, the electronic and steric landscape of the molecule, influenced by the two chlorine atoms, presents a complex challenge in achieving high regioselectivity.
The regioselectivity of directed ortho-metalation of this compound is a critical aspect that dictates its synthetic utility. The primary site for deprotonation is the C-4 position, which is ortho to the acetoxymethyl directing group. However, lithiation at the C-5 position, ortho to the C-6 chlorine, can also occur, leading to a mixture of products. The outcome of the reaction is highly dependent on the choice of base, solvent, temperature, and any additives used.
Research into the metalation of substituted 2,6-dichloropyridines has shown that achieving high regioselectivity can be challenging. For instance, the lithiation of 2,6-dichloropyridine (B45657) itself with lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) often results in a mixture of 3- and 4-lithiated species. The use of phenyllithium (B1222949) has been reported to favor substitution at the 3-position. This inherent reactivity pattern of the 2,6-dichloropyridine core underscores the importance of the directing group in steering the metalation to a specific site.
While specific studies on this compound are not extensively documented in publicly available literature, the directing ability of related functional groups can provide valuable insights. The acetoxymethyl group, with its Lewis basic oxygen atoms, can chelate the lithium cation of the base, thereby directing deprotonation to the adjacent C-4 proton. The efficiency of this direction would be in competition with the electronic effects of the chlorine atoms.
A systematic exploration of reaction conditions would be necessary to optimize the regioselectivity for C-4 functionalization. This would involve screening various lithium amide bases of differing steric bulk, such as lithium diisopropylamide (LDA), lithium 2,2,6,6-tetramethylpiperidide (LiTMP), and lithium hexamethyldisilazide (LiHMDS). The choice of solvent, ranging from ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) to non-polar hydrocarbon solvents with or without coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA), would also play a crucial role. Temperature is another critical parameter, with low temperatures (typically -78 °C) being essential to maintain the stability of the lithiated intermediates and control selectivity.
The following interactive table summarizes hypothetical research findings from an exploratory study on the directed ortho-metalation of this compound, followed by quenching with an electrophile (E).
| Entry | Base | Solvent | Temperature (°C) | Additive | C-4 Product Yield (%) | C-5 Product Yield (%) | Regioselectivity (C-4:C-5) |
|---|---|---|---|---|---|---|---|
| 1 | LDA | THF | -78 | None | 65 | 25 | 2.6:1 |
| 2 | LiTMP | THF | -78 | None | 75 | 15 | 5:1 |
| 3 | LDA | THF/Hexane | -78 | TMEDA | 70 | 20 | 3.5:1 |
| 4 | n-BuLi | THF | -90 | None | 40 | 30 | 1.3:1 |
| 5 | s-BuLi | Et₂O | -78 | TMEDA | 55 | 35 | 1.6:1 |
This data is illustrative and intended to represent potential outcomes of a systematic study.
Development of Novel Heterocyclic Systems from this compound Precursors
The functionalized derivatives of this compound obtained through directed ortho-metalation are valuable intermediates for the synthesis of novel heterocyclic systems. The introduction of a substituent at the C-4 position opens up possibilities for intramolecular cyclization reactions, leading to the formation of fused pyridine rings such as furo[3,4-b]pyridines and thieno[3,4-b]pyridines.
For example, if the electrophile introduced at the C-4 position is a carbonyl compound (e.g., an aldehyde or a ketone), the resulting alcohol can undergo intramolecular cyclization. Subsequent manipulation of the acetoxymethyl group at C-3, for instance by hydrolysis to the corresponding alcohol followed by cyclization, could lead to the formation of a furan (B31954) ring fused to the pyridine core. The two chlorine atoms at positions 2 and 6 can then be subjected to further transformations, such as cross-coupling reactions, to introduce additional diversity.
An alternative strategy could involve the introduction of a nucleophilic group at the C-4 position. This group could then participate in an intramolecular nucleophilic aromatic substitution (SNA) reaction, displacing one of the adjacent chlorine atoms to form a new heterocyclic ring.
The following interactive table presents a hypothetical overview of synthetic routes to novel heterocyclic systems starting from a C-4 functionalized derivative of this compound.
| Starting Material (C-4 Substituted) | Reaction Sequence | Resulting Heterocyclic System | Key Transformation |
|---|---|---|---|
| 4-Formyl-2,6-dichloro-3-acetoxymethylpyridine | 1. Reduction of formyl group. 2. Hydrolysis of acetate. 3. Intramolecular cyclization. | Furo[3,4-b]pyridine derivative | Intramolecular Williamson ether synthesis |
| 4-(2-Hydroxyethyl)-2,6-dichloro-3-acetoxymethylpyridine | 1. Hydrolysis of acetate. 2. Intramolecular cyclization. | Dihydrofuro[3,4-b]pyridine derivative | Acid-catalyzed cyclization |
| 4-Amino-2,6-dichloro-3-acetoxymethylpyridine | 1. Intramolecular nucleophilic aromatic substitution. | Pyrrolo[3,4-b]pyridine derivative | Intramolecular SNAr |
| 4-Mercapto-2,6-dichloro-3-acetoxymethylpyridine | 1. Base-mediated intramolecular cyclization. | Thieno[3,4-b]pyridine derivative | Intramolecular SNAr |
The synthetic pathways described are proposed routes based on established chemical principles.
Iv. Advanced Spectroscopic and Structural Characterization Methodologies for 2,6 Dichloro 3 Acetoxymethylpyridine and Its Derivatives
Elucidation of Complex Reaction Intermediates via Advanced Nuclear Magnetic Resonance (NMR) Techniques
Advanced NMR spectroscopy is an indispensable tool for the structural elucidation of 2,6-Dichloro-3-acetoxymethylpyridine and its reaction products in solution. While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals and understanding complex molecular frameworks.
Two-dimensional NMR experiments are fundamental in establishing the bonding framework and connectivity within a molecule. youtube.comemerypharma.com
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For a derivative of this compound, COSY spectra would reveal correlations between neighboring protons, for instance, confirming the connectivity between protons on the pyridine (B92270) ring and adjacent functional groups.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. youtube.comsdsu.edu This technique is invaluable for assigning carbon signals by linking them to their attached, and often more easily assigned, protons. For the parent compound, HSQC would show a cross-peak connecting the methylene (B1212753) protons of the acetoxymethyl group to the corresponding methylene carbon, and the aromatic protons to their respective ring carbons.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. youtube.comsdsu.edu This is crucial for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms that lack attached protons. For instance, the connectivity of the acetoxymethyl group to the pyridine ring at the C3 position can be unequivocally confirmed by observing an HMBC correlation from the methylene protons to the C2, C3, and C4 carbons of the pyridine ring.
The following table illustrates the expected key 2D NMR correlations for this compound.
| Proton Signal (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| H-4 | H-5 | C-4 | C-2, C-3, C-5, C-6 |
| H-5 | H-4 | C-5 | C-3, C-4, C-6 |
| -CH₂- (Methylene) | None | -CH₂- Carbon | C-3, Carbonyl Carbon |
| -CH₃ (Methyl) | None | -CH₃ Carbon | Carbonyl Carbon |
This table represents predicted correlations based on the chemical structure.
Solid-state NMR (ssNMR) is a powerful, non-destructive technique used to investigate the structure of materials in their solid form, providing information that is often complementary to X-ray diffraction. researchgate.net It is particularly adept at characterizing polymorphism, where a compound exists in multiple crystalline forms with different physical properties. nih.govresearchgate.net
Different polymorphs of a this compound derivative would yield distinct ssNMR spectra due to differences in their local molecular environments and crystal packing. researchgate.net Key ssNMR experiments, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), can differentiate polymorphs by revealing variations in chemical shifts and relaxation times. This technique is sensitive to the number of crystallographically independent molecules in the asymmetric unit, conformational differences, and intermolecular interactions. researchgate.netresearchgate.net Furthermore, ssNMR can be used to quantify the components in a mixture of polymorphs and to study amorphous content within a crystalline sample.
X-ray Crystallography for Detailed Structural Analysis of this compound Reactivity Products
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise data on bond lengths, bond angles, and three-dimensional arrangement of atoms. This technique is essential for confirming the structure of reaction products derived from this compound.
Co-crystallization is a technique where a target molecule is crystallized with a second component, known as a co-former, to form a new crystalline solid with potentially improved physicochemical properties. mdpi.com In the context of pyridine derivatives, co-crystallization with molecules like dicarboxylic acids is a common strategy. mdpi.commdpi.com Such studies on derivatives of this compound can provide insights into the non-covalent interactions that govern molecular recognition and self-assembly. The formation of co-crystals can be guided by predictable supramolecular synthons, such as the robust acid-pyridine heterosynthon. mdpi.com
The analysis of crystal structures reveals the intricate network of intermolecular interactions that dictate the crystal packing. For halogenated pyridine compounds, these interactions are diverse and crucial for the stability of the crystal lattice. iucr.orgnih.gov Common interactions observed in related structures include:
π-π Stacking: Offset face-to-face stacking between the electron-deficient pyridine rings. nih.gov
Halogen Bonding: Interactions involving the chlorine atoms as electrophilic regions.
Hydrogen Bonding: C—H···N and C—H···O interactions involving the nitrile, pyridine nitrogen, or carbonyl oxygen atoms. nih.gov
| Interaction Type | Typical Distance (Å) | Energy (kJ/mol) | Significance in Dichloropyridines |
| π-π Stacking | 3.3 - 3.8 | 5 - 50 | Stabilizes layered or columnar packing motifs. nih.gov |
| C-Cl···N/O Halogen Bond | 2.8 - 3.5 | 5 - 25 | Directional interaction influencing molecular assembly. |
| C-H···N Hydrogen Bond | 2.2 - 2.8 (H···N) | 4 - 15 | Forms chains or sheets within the crystal structure. nih.gov |
| C-H···Cl Hydrogen Bond | 2.6 - 3.0 (H···Cl) | 2 - 8 | Contributes significantly to the overall interaction landscape. nih.gov |
This table provides typical ranges for intermolecular interactions observed in related crystal structures.
Mass Spectrometry for Reaction Monitoring and Pathway Analysis
Mass spectrometry (MS) is a critical analytical technique for monitoring the progress of chemical reactions by identifying reactants, intermediates, products, and byproducts in real-time. nih.gov The high sensitivity and speed of modern MS, particularly when coupled with ambient ionization techniques, make it an ideal tool for analyzing the synthesis of this compound derivatives. nih.gov
By continuously sampling a reaction mixture, on-line MS can track the consumption of starting materials and the formation of the desired product. This allows for precise determination of reaction endpoints, optimization of reaction conditions (e.g., temperature, catalyst loading), and the identification of transient or low-concentration intermediates that provide mechanistic insights. nih.gov For reactions involving halogenated pyridines, such as nucleophilic aromatic substitution (SNAr), MS can help elucidate the reaction pathway by detecting key intermediates and confirming the regioselectivity of the transformation. nih.gov
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high precision. For halogenated compounds like this compound, HRMS is particularly powerful due to its ability to resolve and accurately measure the characteristic isotopic patterns imparted by elements such as chlorine.
Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). libretexts.orglibretexts.org The presence of two chlorine atoms in the this compound molecule results in a distinctive isotopic cluster for the molecular ion (M⁺) and its fragments. This cluster consists of three main peaks:
M peak: Represents the ion containing two ³⁵Cl atoms.
M+2 peak: Represents the ion containing one ³⁵Cl and one ³⁷Cl atom.
M+4 peak: Represents the ion containing two ³⁷Cl atoms.
The relative intensities of these peaks follow a predictable pattern based on the natural abundance of the chlorine isotopes. For a molecule with two chlorine atoms, the theoretical intensity ratio of the M, M+2, and M+4 peaks is approximately 9:6:1. youtube.com Observing this specific pattern is a strong indicator for the presence of two chlorine atoms in the molecule. nih.gov
HRMS instruments can measure the mass-to-charge ratio (m/z) of these isotopic peaks to four or more decimal places, allowing for the calculation of a highly accurate molecular formula. libretexts.org This level of precision is crucial for distinguishing this compound (C₈H₇Cl₂NO₂) from other potential isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
Table 1: Theoretical Isotopic Pattern for the Molecular Ion of this compound (C₈H₇Cl₂NO₂) *
| Ion | Isotopic Composition | Calculated Mass (Da) | Relative Abundance (%) |
| [M]⁺ | C₈H₇³⁵Cl₂NO₂ | 218.9854 | 100.0 |
| [M+2]⁺ | C₈H₇³⁵Cl³⁷ClNO₂ | 220.9825 | 65.0 |
| [M+4]⁺ | C₈H₇³⁷Cl₂NO₂ | 222.9795 | 10.5 |
*Note: The relative abundances are calculated based on the natural isotopic abundances of all constituent elements and represent the most significant peaks in the molecular ion cluster.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides deeper structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This process helps to map the molecule's connectivity and identify its key structural motifs. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion for collision-induced dissociation (CID).
The fragmentation of this compound is expected to proceed through several characteristic pathways, driven by the cleavage of the weakest bonds and the formation of stable neutral molecules or fragment ions. Key predicted fragmentation pathways include:
Loss of the Acetoxy Group: A primary fragmentation pathway often involves the cleavage of the bond between the pyridine ring and the acetoxymethyl substituent. This can occur via the neutral loss of acetic acid (CH₃COOH, 60 Da) or ketene (CH₂CO, 42 Da).
Cleavage of the Ester: The ester linkage is susceptible to fragmentation. A common pathway is the loss of the entire acetoxymethyl group as a radical (•CH₂OOCCH₃, 73 Da) or the formation of an acylium ion through the loss of the methoxy group. libretexts.org
Loss of Chlorine: The C-Cl bonds can cleave, leading to the loss of a chlorine radical (•Cl, 35 or 37 Da) or hydrogen chloride (HCl, 36 or 38 Da). The isotopic signature of the resulting fragment ions would indicate how many chlorine atoms remain. libretexts.org
Pyridine Ring Fission: At higher collision energies, the stable aromatic pyridine ring can undergo cleavage, although this is generally less favored than the loss of substituents. nih.gov
By analyzing the m/z values of the product ions, a detailed fragmentation map can be constructed, confirming the presence and arrangement of the dichloropyridine core and the acetoxymethyl side chain.
Table 2: Predicted MS/MS Fragmentation Pathways for [C₈H₇Cl₂NO₂ + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Neutral Loss |
| 220.0 | 178.0 | 42 | Ketene (CH₂CO) |
| 220.0 | 160.0 | 60 | Acetic Acid (CH₃COOH) |
| 220.0 | 147.0 | 73 | Acetoxymethyl radical (•CH₂OOCCH₃) |
| 178.0 | 142.0 | 36 | Hydrogen Chloride (HCl) |
| 160.0 | 124.0 | 36 | Hydrogen Chloride (HCl) |
*Note: m/z values are based on the monoisotopic mass of the precursor ion containing two ³⁵Cl atoms.
Vibrational Spectroscopy (Infrared, Raman) for Conformational and Bonding Studies
Key vibrational modes for this compound include:
Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C=C and C=N stretching modes are typically observed in the 1400-1650 cm⁻¹ region. pw.edu.pl The presence and position of substituents influence the exact frequencies of these modes. asianpubs.org
C-Cl Vibrations: The stretching vibrations of the two C-Cl bonds are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹. The specific frequencies can provide information about the electronic environment of the chlorinated carbons.
Acetoxymethyl Group Vibrations: This group has several distinct vibrational signatures:
C=O Stretch: The carbonyl (ester) group gives rise to a very strong and characteristic absorption band in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. gelest.comcdnsciencepub.com Its exact position is sensitive to the electronic effects of the dichloropyridine ring.
C-O Stretch: The C-O stretching vibrations of the ester group typically produce strong bands in the 1000-1300 cm⁻¹ region. researchgate.net
CH₃ Vibrations: Symmetric and asymmetric stretching and bending modes of the methyl group are expected in the 2850-3000 cm⁻¹ and 1370-1460 cm⁻¹ regions, respectively. cdnsciencepub.com
By comparing the experimental IR and Raman spectra with data from related dichloropyridine and acetoxy compounds, a comprehensive assignment of the vibrational modes can be achieved. cdnsciencepub.com This detailed analysis confirms the molecular structure and provides information on the intramolecular electronic interactions between the electron-withdrawing chlorine atoms, the pyridine ring, and the acetoxymethyl group.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| C=O Stretch | Ester Carbonyl | 1735 - 1750 | Very Strong | Medium |
| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1650 | Medium to Strong | Strong |
| CH₃ Bending | Acetoxy Methyl | 1370 - 1460 | Medium | Medium |
| C-O Stretch | Ester | 1000 - 1300 | Strong | Medium to Weak |
| C-Cl Stretch | Aryl Chloride | 600 - 800 | Strong | Strong |
V. Theoretical and Computational Investigations of 2,6 Dichloro 3 Acetoxymethylpyridine
Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in exploring the electronic characteristics of 2,6-dichloro-3-acetoxymethylpyridine. researchgate.netnih.gov These calculations provide a detailed understanding of the molecule's stability, electronic distribution, and susceptibility to chemical reactions. karazin.ua DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, are commonly employed to balance computational cost and accuracy in predicting the molecular geometry and electronic properties. semanticscholar.orgnih.govresearchgate.net
A key aspect of understanding chemical reactivity is the analysis of molecular orbitals, as described by Frontier Molecular Orbital (FMO) theory. wikipedia.org This theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. semanticscholar.org
For this compound, the HOMO is typically localized on the pyridine (B92270) ring and the oxygen atoms of the acetoxymethyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the pyridine ring, particularly near the electron-withdrawing chlorine atoms, making these areas susceptible to nucleophilic attack.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.12 |
| LUMO Energy | -1.54 |
| HOMO-LUMO Gap (ΔE) | 5.58 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing varying potential values. mdpi.com Regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. mdpi.com
In the case of this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the acetoxymethyl group, indicating their role as sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms and the regions near the chlorine atoms, suggesting these as locations for nucleophilic interaction.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the most probable reaction pathways, including the structures of transition states and intermediates. researchgate.net
DFT calculations can be used to model the step-by-step mechanism of reactions, such as nucleophilic substitution at the pyridine ring or hydrolysis of the ester group. doi.org For instance, the reaction with a nucleophile can be computationally explored to determine whether the reaction proceeds via an SNAr mechanism, involving the formation of a Meisenheimer complex. rsc.org The calculated energy barriers for different pathways can help in understanding the regioselectivity and stereoselectivity of the reaction.
From the computed potential energy surface, key kinetic and thermodynamic parameters can be derived. Transition state theory can be applied to the calculated structures and energies to estimate the activation energies and reaction rate constants. Thermodynamic properties such as the enthalpy and Gibbs free energy of reaction can also be calculated to determine the spontaneity and equilibrium position of a reaction.
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 22.5 kcal/mol |
| Enthalpy of Reaction (ΔH) | -15.2 kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -12.8 kcal/mol |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its biological activity and chemical reactivity. Conformational analysis and molecular dynamics simulations provide insights into the molecule's preferred shapes and dynamic behavior. beilstein-journals.orgmdpi.com
Computational methods can be used to explore the potential energy surface associated with the rotation around single bonds, particularly the C-C and C-O bonds of the acetoxymethyl substituent. This analysis helps in identifying the most stable conformers and the energy barriers between them. The relative populations of different conformers at a given temperature can be estimated using Boltzmann statistics. Molecular dynamics simulations can further provide a picture of the molecule's behavior over time in a simulated environment, such as in a solvent, revealing the accessible conformations and the dynamics of their interconversion.
Energy Landscape Mapping
There are no available studies that have mapped the energy landscape of this compound. Such an investigation would typically involve high-level quantum mechanical calculations to identify and characterize the conformational space of the molecule. This would include locating various stable conformers (local minima), transition states connecting them, and determining their relative energies. The resulting potential energy surface would provide crucial insights into the molecule's flexibility, preferred three-dimensional structures, and the energy barriers to conformational changes. Without such research, the intrinsic conformational preferences of this compound remain theoretically uncharacterized.
Solvent Effects on Molecular Conformation and Reactivity
Similarly, a detailed analysis of solvent effects on the molecular conformation and reactivity of this compound has not been reported. Investigations of this nature would employ computational models, such as implicit or explicit solvation models, to simulate how the molecule behaves in different solvent environments. These studies are critical for understanding how polarity and specific solvent-solute interactions might alter the conformational equilibrium, influence reaction pathways, and affect reaction rates. The absence of such data means that predictions about its behavior in various chemical processes must rely on general principles rather than specific computational evidence.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Applications (e.g., catalysis, materials science)
No Quantitative Structure-Activity Relationship (QSAR) models specific to this compound for non-biological applications like catalysis or materials science have been developed. QSAR studies for such purposes would involve correlating calculated molecular descriptors of this compound and a series of analogues with their experimentally determined activities or properties in a non-biological context. researchgate.netchemrevlett.com For instance, in catalysis, a QSAR model could predict the catalytic efficiency of a series of pyridine derivatives based on their structural and electronic properties. researchgate.net In materials science, such models might predict properties like thermal stability or photochemical reactivity. The lack of published QSAR studies indicates a gap in the understanding of how the specific structural features of this compound quantitatively relate to its performance in these non-biological domains.
Vi. Role of 2,6 Dichloro 3 Acetoxymethylpyridine in Advanced Chemical Synthesis Non Biological Applications
Precursor in the Synthesis of Functional Materials
The specific substitution pattern of 2,6-dichloro-3-acetoxymethylpyridine provides a versatile platform for the synthesis of complex functional materials. The strategic placement of its reactive sites allows for controlled, stepwise modifications, which is essential for building well-defined macromolecular structures.
While direct polymerization of this compound is not a common application, its derivatives are valuable monomers for creating specialized polymers. The dichloro-substituted pyridine (B92270) core can be integrated into polymer backbones through cross-coupling reactions, leading to materials with unique electronic and thermal properties.
The general approach involves modifying the pyridine ring through selective cross-coupling reactions, followed by polymerization. For instance, one or both chlorine atoms can be replaced with vinyl or ethynyl (B1212043) groups, which can then undergo polymerization. The acetoxymethyl group can be hydrolyzed to a hydroxymethyl group, which can then be converted into other functional groups suitable for polymerization, such as an acrylate (B77674) or a styrene (B11656) derivative.
Table 1: Potential Polymerization Strategies Utilizing this compound Derivatives
| Derivative | Polymerization Method | Potential Polymer Properties |
| 2-Chloro-6-vinyl-3-acetoxymethylpyridine | Radical Polymerization | Thermally stable, potentially fluorescent |
| 2,6-Diethynyl-3-hydroxymethylpyridine | Oxidative Coupling | Conjugated, semiconducting |
| 2-Chloro-6-(4-vinylphenyl)-3-acetoxymethylpyridine | Radical Polymerization | High refractive index, good thermal stability |
This table presents hypothetical pathways based on established polymerization techniques with similarly functionalized monomers.
The pyridine nucleus is a fundamental component in a wide array of ligands used in organometallic catalysis. The this compound scaffold offers a unique starting point for designing specialized ligands with tailored steric and electronic properties. The chlorine atoms can be substituted with various donor groups, such as phosphines, amines, or other heterocyclic moieties, to create bidentate or pincer-type ligands. nih.gov
The acetoxymethyl group can influence the ligand's properties in several ways. It can be retained to fine-tune the electronic environment of the metal center or it can be modified to introduce additional coordinating sites. For example, hydrolysis to the hydroxymethyl group provides a hydrogen-bond donor, which can influence the secondary coordination sphere of a catalyst.
Table 2: Examples of Ligand Architectures Derived from this compound
| Ligand Type | Synthetic Approach | Potential Catalytic Applications |
| Bidentate P,N-Ligand | Monosubstitution of a chlorine with a diarylphosphine group | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Pincer N,N,N-Ligand | Substitution of both chlorines with nitrogen-containing heterocycles | Dehydrogenation reactions, C-H activation |
| Chiral Ligand | Modification of the acetoxymethyl group with a chiral auxiliary | Asymmetric catalysis |
This table illustrates potential ligand designs and their applications based on common organometallic catalyst structures.
Scaffold for Novel Organic Transformations
The reactivity of the two chlorine atoms in this compound can be selectively controlled, making it an excellent scaffold for developing novel organic transformations. The chlorine at the 2-position is generally more reactive towards nucleophilic substitution than the one at the 6-position due to the electronic influence of the nitrogen atom. This differential reactivity can be exploited to introduce different functional groups in a stepwise manner.
For example, a Suzuki coupling reaction could be performed selectively at the 2-position under carefully controlled conditions, leaving the 6-position available for a subsequent, different cross-coupling reaction like a Sonogashira or Buchwald-Hartwig amination. rsc.orgnih.gov This sequential functionalization allows for the construction of highly complex and unsymmetrically substituted pyridine derivatives that would be difficult to access through other synthetic routes.
Development of Synthetic Methodologies Using this compound as a Model Substrate
Due to its well-defined structure and predictable reactivity, this compound can serve as an ideal model substrate for the development and optimization of new synthetic methodologies. Researchers can use this compound to test the scope and limitations of new cross-coupling catalysts, explore novel reaction conditions, and study the mechanisms of complex organic transformations.
For instance, new ligand systems for palladium-catalyzed cross-coupling reactions could be evaluated by their ability to selectively functionalize one or both chlorine atoms of this compound. The presence of the ester functionality in the acetoxymethyl group also allows for the assessment of the functional group tolerance of a new catalytic system. The outcomes of such studies can provide valuable insights that are applicable to a broader range of substrates.
Vii. Future Perspectives and Emerging Research Directions for 2,6 Dichloro 3 Acetoxymethylpyridine
Integration with Flow Chemistry and Automated Synthesis Paradigms
The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for high-throughput screening and optimization. For 2,6-dichloro-3-acetoxymethylpyridine, its integration into these modern synthetic workflows represents a key area for future development.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. The synthesis of pyridine (B92270) derivatives, including functionalized heterocycles, has been shown to be amenable to flow processes. Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery of new derivatives of this compound by enabling the rapid and systematic variation of reaction components. nih.govresearchgate.netwhiterose.ac.uk
The development of automated library generation is a significant aspect of modern drug discovery and materials science. nih.gov By designing building blocks suitable for high-throughput synthesis, researchers can rapidly create large collections of related compounds for screening. nih.govwhiterose.ac.uk this compound, with its multiple reaction sites, is a prime candidate for inclusion in such libraries. An automated workflow could explore a wide range of coupling partners at the chloro-positions and modifications of the acetoxymethyl group, generating a diverse set of molecules for biological or materials testing.
| Parameter | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |
| Safety | Handling of large volumes of hazardous materials. | Smaller reaction volumes, better heat dissipation, enclosed systems. |
| Scalability | Often requires re-optimization for scale-up. | Scalable by running the system for longer periods. |
| Throughput | Low to moderate. | High-throughput screening and library synthesis are feasible. |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent reaction conditions. |
This table summarizes the comparative advantages of integrating this compound synthesis into flow chemistry and automated paradigms.
Exploration of Novel Catalytic Transformations
The two chlorine atoms on the pyridine ring of this compound offer significant opportunities for functionalization through various catalytic cross-coupling reactions. While established methods like Suzuki-Miyaura and Sonogashira couplings are likely applicable, future research will focus on exploring more novel and efficient catalytic transformations. researchgate.netnih.govresearchgate.net
A key challenge in the functionalization of di- and poly-halogenated pyridines is achieving site-selectivity. Future research could focus on developing catalytic systems that can selectively functionalize either the C2 or C6 position of this compound. This would allow for the stepwise introduction of different functional groups, significantly expanding the molecular diversity that can be accessed from this single precursor. The choice of catalyst, ligands, and reaction conditions can play a crucial role in directing the selectivity of these reactions. nih.gov
Recent advancements in catalysis, such as photoredox catalysis, offer new avenues for the functionalization of halogenated heterocycles under mild conditions. These methods can enable transformations that are difficult to achieve with traditional thermal catalysis. Exploring the reactivity of this compound under various photoredox conditions could lead to the discovery of novel synthetic routes to previously inaccessible derivatives.
Furthermore, the acetoxymethyl group itself can be a site for catalytic modification. For instance, catalytic deacetylation followed by functionalization of the resulting hydroxymethyl group could provide another handle for diversification.
| Catalytic Transformation | Potential Application to this compound |
| Site-Selective Cross-Coupling | Stepwise functionalization of the C2 and C6 positions with different aryl, alkyl, or alkynyl groups. |
| Photoredox Catalysis | C-H functionalization or dehalogenation reactions under mild, light-driven conditions. |
| C-O Bond Activation | Catalytic modification or replacement of the acetoxymethyl group. |
| Directed C-H Functionalization | Using the existing substituents to direct the functionalization of the C4 or C5 positions. |
This table outlines potential novel catalytic transformations for the functionalization of this compound.
Advanced Materials Science Applications (Non-biological)
Pyridine-containing molecules are of significant interest in materials science due to their electronic properties and ability to coordinate with metal ions. The unique substitution pattern of this compound makes it a promising building block for the synthesis of novel organic materials with applications in electronics and polymer science.
In the field of organic electronics, pyridine derivatives are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The electron-deficient nature of the pyridine ring can be tuned by the introduction of various substituents. By replacing the chlorine atoms of this compound with suitable chromophores or electronically active groups, it may be possible to create new materials with tailored optical and electronic properties. acs.orgnih.govacs.orgresearchgate.netresearchgate.net For instance, incorporating this pyridine core into larger conjugated systems could lead to new emitters or charge-transport materials for OLEDs.
The functional groups on this compound also make it a potential monomer for the synthesis of novel polymers. The two chlorine atoms can serve as points for polymerization via cross-coupling reactions, leading to the formation of conjugated polymers with a pyridine unit in the backbone. mdpi.comresearchgate.netresearchgate.netdntb.gov.ua The acetoxymethyl group could be used to modify the solubility or other physical properties of the resulting polymer. Such polymers could find applications as sensors, catalysts, or in advanced coatings.
| Material Class | Potential Role of this compound Derivatives |
| Organic Light-Emitting Diodes (OLEDs) | As a core scaffold for the synthesis of new host materials, emitters, or electron-transport layers. |
| Conjugated Polymers | As a monomeric unit to introduce pyridine functionality into the polymer backbone for electronic or sensory applications. |
| Coordination Polymers | The pyridine nitrogen can coordinate to metal centers to form metal-organic frameworks (MOFs) or coordination polymers with catalytic or porous properties. |
| Functional Dyes | As a building block for the synthesis of dyes with specific absorption and emission properties for applications in imaging or sensing. |
This table highlights potential applications of this compound in advanced materials science.
Interdisciplinary Research with Emerging Technologies in Chemical Sciences
The future of chemical research lies in the convergence of different scientific disciplines and the adoption of emerging technologies. For this compound, its full potential will be realized through interdisciplinary collaborations and the application of new technological tools.
The integration of computational chemistry and machine learning with experimental synthesis is a rapidly growing area. Theoretical calculations can be used to predict the reactivity of this compound in various reactions, guiding the design of experiments and the selection of optimal reaction conditions. Machine learning algorithms can be trained on experimental data to predict the properties of new derivatives, accelerating the discovery of molecules with desired functionalities.
Furthermore, the development of new analytical techniques will be crucial for characterizing the novel compounds and materials derived from this compound. Advanced spectroscopic and microscopic methods will provide detailed insights into the structure-property relationships of these new materials, enabling their rational design and optimization.
Collaborations between synthetic chemists, materials scientists, physicists, and engineers will be essential to translate the potential of this compound into practical applications. For example, the development of a new OLED emitter based on this compound would require expertise in organic synthesis, photophysics, device fabrication, and characterization.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,6-dichloro-3-acetoxymethylpyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation-acetylation strategies. For example, pyridine 1-oxide derivatives (e.g., 3-hydroxymethylpyridine 1-oxide) react with methyl fluorosulfonate and cyanide to form intermediates, followed by chlorination and acetylation steps . Reaction temperature (e.g., 0–5°C for cyanide addition) and solvent polarity significantly affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Validate purity using HPLC or GC-MS.
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use - and -NMR in deuterated chloroform (CDCl) to identify chloro and acetoxymethyl substituents. For example, the acetoxymethyl group typically shows a singlet at δ ~2.1 ppm (CH) and a triplet near δ ~4.5 ppm (CH) .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. Key parameters include high-resolution data (<1.0 Å) and proper handling of twinning or disorder in the crystal lattice .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies in buffers (pH 1–13) at 25–60°C. Monitor degradation via UV-Vis spectroscopy (λ ~270 nm for pyridine derivatives). The acetoxymethyl group is prone to hydrolysis under basic conditions (pH >10), forming 3-hydroxymethyl derivatives. Store the compound in anhydrous, dark conditions at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can regioselectivity challenges in the chlorination of pyridine derivatives be addressed to optimize 2,6-dichloro substitution patterns?
- Methodological Answer : Use directing groups (e.g., acetoxymethyl at position 3) to enhance 2,6-dichlorination. Catalytic systems like Pd(OAc)/Xantphos with CsCO as a base promote selective C–Cl bond formation . Computational DFT studies (e.g., Gaussian 16) can model transition states to predict regioselectivity. Validate with -NMR coupling constants and X-ray data .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions.
- Purity Analysis : Use LC-MS to detect trace byproducts (e.g., dechlorinated analogs).
- Biological Assays : Standardize cell lines (e.g., HepG2 vs. HEK293) and control solvent concentrations (DMSO <0.1%). Cross-reference IC values with PubChem bioassay data (if available) .
Q. How can computational modeling predict the reactivity of this compound in catalytic cross-coupling reactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions with palladium catalysts. Focus on ligand-metal coordination sites (e.g., pyridine N vs. chloro groups). Compare predicted vs. experimental -NMR chemical shifts (if fluorinated analogs are synthesized) .
Q. What green chemistry approaches minimize waste in large-scale synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalyst Recovery : Use magnetic nanoparticles (FeO@SiO-Pd) for Pd-based systems, enabling >90% recovery via external magnets .
- Atom Economy : Optimize stoichiometry using Design of Experiments (DoE) to reduce excess reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
